Cas no 1212946-48-9 ((S)-2-(3,5-difluorophenyl)piperidine hydrochloride)

(S)-2-(3,5-difluorophenyl)piperidine hydrochloride 化学的及び物理的性質
名前と識別子
-
- (S)-2-(3,5-difluorophenyl)piperidine hydrochloride
- (S)-2-(3,5-difluorophenyl)piperidine
- Piperidine, 2-(3,5-difluorophenyl)-, (2S)-
-
- インチ: 1S/C11H13F2N/c12-9-5-8(6-10(13)7-9)11-3-1-2-4-14-11/h5-7,11,14H,1-4H2/t11-/m0/s1
- InChIKey: SDDKKMYWKCKZGJ-NSHDSACASA-N
- ほほえんだ: N1CCCC[C@H]1C1=CC(F)=CC(F)=C1
(S)-2-(3,5-difluorophenyl)piperidine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1546357-500mg |
(S)-2-(3,5-difluorophenyl)piperidine |
1212946-48-9 | 98% | 500mg |
¥4468.00 | 2024-08-09 | |
A2B Chem LLC | AY24670-100mg |
(S)-2-(3,5-Difluorophenyl)piperidine hydrochloride |
1212946-48-9 | 100mg |
$206.00 | 2024-04-20 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1546357-50mg |
(S)-2-(3,5-difluorophenyl)piperidine |
1212946-48-9 | 98% | 50mg |
¥1671.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1546357-250mg |
(S)-2-(3,5-difluorophenyl)piperidine |
1212946-48-9 | 98% | 250mg |
¥3391.00 | 2024-08-09 | |
Apollo Scientific | PC402107-100mg |
(S)-2-(3,5-Difluorophenyl)piperidine hydrochloride |
1212946-48-9 | 97% | 100mg |
£115.00 | 2025-02-21 | |
1PlusChem | 1P01FZI6-100mg |
(S)-2-(3,5-Difluorophenyl)piperidine hydrochloride |
1212946-48-9 | 100mg |
$197.00 | 2023-12-25 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1546357-100mg |
(S)-2-(3,5-difluorophenyl)piperidine |
1212946-48-9 | 98% | 100mg |
¥2436.00 | 2024-08-09 |
(S)-2-(3,5-difluorophenyl)piperidine hydrochloride 関連文献
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
7. Back matter
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
(S)-2-(3,5-difluorophenyl)piperidine hydrochlorideに関する追加情報
Comprehensive Overview of (S)-2-(3,5-difluorophenyl)piperidine hydrochloride (CAS No. 1212946-48-9)
(S)-2-(3,5-difluorophenyl)piperidine hydrochloride (CAS No. 1212946-48-9) is a chiral piperidine derivative with significant potential in pharmaceutical research and development. This compound, characterized by its 3,5-difluorophenyl substitution, has garnered attention due to its unique structural properties and applications in medicinal chemistry. Researchers are increasingly exploring its role as a building block for central nervous system (CNS) targeting drugs, given its ability to modulate neurotransmitter systems.
The chiral purity of this compound, denoted by the (S)-enantiomer, is critical for its biological activity. Enantiopure compounds like (S)-2-(3,5-difluorophenyl)piperidine hydrochloride are highly sought after in drug discovery, as they often exhibit superior efficacy and reduced side effects compared to racemic mixtures. This aligns with the growing demand for precision medicine and targeted therapies, which are among the most searched topics in pharmaceutical forums and AI-driven research platforms.
In recent years, the compound has been studied for its potential interactions with G-protein-coupled receptors (GPCRs), a hot topic in drug development due to their involvement in numerous physiological processes. The difluorophenyl moiety enhances the compound's metabolic stability, a feature highly valued in the design of long-acting therapeutics. This property is particularly relevant to current trends in sustained-release formulations and chronic disease management.
From a synthetic chemistry perspective, CAS No. 1212946-48-9 serves as a versatile intermediate. Its piperidine scaffold is a common motif in FDA-approved drugs, making it a focal point for researchers investigating structure-activity relationships (SAR). The compound's hydrochloride salt form improves solubility, addressing a key challenge in oral bioavailability—a frequently searched term in pharmacokinetics discussions.
The pharmaceutical industry's shift toward fluorinated compounds has further elevated interest in this molecule. Fluorination, as exemplified by the 3,5-difluorophenyl group, is a trending strategy to optimize drug-like properties, as seen in popular searches for "fluorine in drug design" and "metabolically stable pharmaceuticals." This compound's balanced lipophilicity, achieved through strategic fluorine placement, makes it a valuable case study for modern lead optimization techniques.
Quality control of (S)-2-(3,5-difluorophenyl)piperidine hydrochloride involves rigorous chiral HPLC analysis, ensuring enantiomeric excess meets pharmaceutical standards. This aspect resonates with industry concerns about regulatory compliance and good manufacturing practices (GMP), topics dominating quality assurance discussions across research platforms.
Emerging applications in neuropharmacology have positioned this compound as a candidate for studying neurotransmitter transporters. Its structural features align with current investigations into dopamine and serotonin modulation, addressing widespread interest in neurodegenerative disorders and mood regulation—subjects frequently queried in medical databases and AI-driven literature searches.
As the demand for specialty chemicals grows in drug development, CAS No. 1212946-48-9 represents a compelling example of how targeted molecular design can address contemporary therapeutic challenges. Its combination of chirality, fluorination, and pharmacophore optimization encapsulates key trends shaping modern pharmaceutical innovation, making it a subject of ongoing research and commercial interest.
1212946-48-9 ((S)-2-(3,5-difluorophenyl)piperidine hydrochloride) 関連製品
- 2364585-03-3(5-(2-Bromo-3,6-difluorophenyl)oxazole)
- 116866-48-9((3R)-3-hydroxy-4-methoxybutanoic acid)
- 1353978-45-6(2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-1-pyrazin-2-yl-ethanone)
- 1804725-75-4(2-(Difluoromethyl)-6-hydroxy-4-(trifluoromethoxy)pyridine-3-carboxaldehyde)
- 2680722-97-6(5-benzyl 2-methyl 3-bromo-4H,5H,6H-thieno2,3-cpyrrole-2,5-dicarboxylate)
- 1599382-70-3(2-(bromomethyl)-2-(2,2-difluoroethoxy)-3,3-dimethylbicyclo2.2.1heptane)
- 2229295-31-0(tert-butyl 4-(2-aminoethoxy)-3-methylpiperidine-1-carboxylate)
- 2137606-73-4(8-Azaspiro[4.5]decan-1-amine, 8-(methylsulfonyl)-)
- 2171410-63-0((2S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-hydroxypropanoic acid)
- 946344-22-5(N-(5-phenyl-1,2-oxazol-3-yl)methyl-1-benzofuran-2-carboxamide)